molecular formula C7H15NO B13070306 (3R,5R)-3-Ethyl-5-methylmorpholine

(3R,5R)-3-Ethyl-5-methylmorpholine

Cat. No.: B13070306
M. Wt: 129.20 g/mol
InChI Key: NIVZZMFSGHCALH-RNFRBKRXSA-N
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Description

(3R,5R)-3-Ethyl-5-methylmorpholine is a chiral morpholine derivative with the molecular formula C7H15NO. This compound is characterized by its unique stereochemistry, having both the 3R and 5R configurations. Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-3-Ethyl-5-methylmorpholine can be achieved through several methods. One common approach involves the reduction of a precursor compound using a suitable reducing agent. For instance, the reduction of 6-cyano-(5R)-hydroxy-3-oxohexanoic acid tert-butyl ester using a ketone reductase enzyme can yield this compound . This reaction typically occurs under mild conditions, such as room temperature and neutral pH, making it an efficient and environmentally friendly process.

Industrial Production Methods

In industrial settings, the production of this compound often involves biocatalytic processes due to their high selectivity and efficiency. The use of recombinant enzymes, such as ketone reductases, allows for the stereoselective reduction of precursors to produce the desired chiral morpholine derivative . These processes are typically carried out in aqueous media, further enhancing their sustainability.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-3-Ethyl-5-methylmorpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the morpholine ring or its substituents.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce various reduced morpholine derivatives.

Scientific Research Applications

(3R,5R)-3-Ethyl-5-methylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,5R)-3-Ethyl-5-methylmorpholine involves its interaction with specific molecular targets. For instance, as a chiral ligand, it can bind to enzymes or receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,5R)-3-Ethyl-5-methylmorpholine is unique due to its specific stereochemistry and the presence of both ethyl and methyl groups on the morpholine ring. This combination of features makes it a valuable compound in various fields, particularly in the synthesis of chiral molecules and pharmaceuticals.

Biological Activity

(3R,5R)-3-Ethyl-5-methylmorpholine is a chiral morpholine derivative with the molecular formula C7H15NO. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique stereochemistry and biological activity. This article explores its biological activity, synthesis methods, and potential applications.

  • Molecular Formula : C7H15NO
  • Molecular Weight : 129.20 g/mol
  • Structure : The compound features a morpholine ring with ethyl and methyl substituents at the 3 and 5 positions, respectively.

This compound is known to interact with various biological targets, primarily serving as a ligand in enzyme-substrate interactions. Its ability to form hydrogen bonds through the nitrogen atom in the morpholine ring enhances its binding affinity to certain proteins and enzymes, influencing their activity.

Applications in Medicinal Chemistry

  • Antibacterial Activity : Research has indicated that morpholine derivatives can exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial topoisomerases, which are crucial for DNA replication in bacteria . This suggests that this compound may also possess similar antibacterial properties.
  • Chiral Building Block : The compound serves as a valuable chiral building block in the synthesis of complex organic molecules. Its stereochemistry allows for the development of enantiomerically pure compounds that are essential in pharmaceuticals.
  • Ligand Properties : As a ligand, this compound can participate in various biochemical assays aimed at studying enzyme kinetics and receptor-ligand interactions .

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

  • Reduction Reactions : One common approach involves the reduction of 6-cyano-(5R)-hydroxy-3-oxohexanoic acid tert-butyl ester using ketone reductase enzymes to yield this compound.
  • Biocatalytic Processes : Industrial production often utilizes biocatalytic methods due to their high selectivity and efficiency. Recombinant enzymes play a crucial role in achieving the desired stereochemistry during synthesis.

Antibacterial Efficacy

A notable study investigated the antibacterial efficacy of morpholine derivatives against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The results demonstrated that compounds with similar morpholine structures exhibited minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against various strains . This highlights the potential of this compound as a lead compound for further development.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundEthyl and methyl groups on morpholinePotential antibacterial activity
(3R,5R)-3,5-DimethylmorpholineTwo methyl groups on morpholineKnown for enzyme inhibition
(3R,5R,9R)-3,5,9-TrimethyldodecanalTrimethyl substitutionUsed in organic synthesis

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(3R,5R)-3-ethyl-5-methylmorpholine

InChI

InChI=1S/C7H15NO/c1-3-7-5-9-4-6(2)8-7/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1

InChI Key

NIVZZMFSGHCALH-RNFRBKRXSA-N

Isomeric SMILES

CC[C@@H]1COC[C@H](N1)C

Canonical SMILES

CCC1COCC(N1)C

Origin of Product

United States

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